N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Medicinal chemistry Conformational analysis Physicochemical profiling

N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 501351-78-6; molecular formula C19H17ClN4O4S, MW 432.89) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class, characterized by a 1,3,4-oxadiazole core bridging a 2-chlorophenyl substituent at the 5-position and a 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety at the 2-position. This compound is catalogued in the ZINC database (ZINC2619707) with predicted logP of 3.27, topological polar surface area (tPSA) of 98 Ų, 2 H-bond donors, 7 H-bond acceptors, and 7 rotatable bonds, and is noted to have no known ChEMBL bioactivity annotation as of the database reference date.

Molecular Formula C19H17ClN4O4S
Molecular Weight 432.88
CAS No. 501351-78-6
Cat. No. B2789289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
CAS501351-78-6
Molecular FormulaC19H17ClN4O4S
Molecular Weight432.88
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
InChIInChI=1S/C19H17ClN4O4S/c20-16-6-2-1-5-15(16)18-22-23-19(28-18)21-17(25)13-7-9-14(10-8-13)29(26,27)24-11-3-4-12-24/h1-2,5-10H,3-4,11-12H2,(H,21,23,25)
InChIKeyIXBOQTUERRDMTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 501351-78-6): Baseline Identity for Procurement Screening


N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 501351-78-6; molecular formula C19H17ClN4O4S, MW 432.89) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class, characterized by a 1,3,4-oxadiazole core bridging a 2-chlorophenyl substituent at the 5-position and a 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety at the 2-position . This compound is catalogued in the ZINC database (ZINC2619707) with predicted logP of 3.27, topological polar surface area (tPSA) of 98 Ų, 2 H-bond donors, 7 H-bond acceptors, and 7 rotatable bonds, and is noted to have no known ChEMBL bioactivity annotation as of the database reference date [1]. The compound has appeared in multiple academic screening collections, including high-throughput screens at Harvard Medical School's ICCB-Longwood/NSRB facility, where it was tested in assays targeting human cytomegalovirus nuclear egress (HCMV UL50), CBX7 chromodomain inhibition, Kaposi's sarcoma herpesvirus latent infection, and ST2 (IL1RL1) inhibition . It is commercially available from several chemical suppliers, typically at ≥95% purity, and is intended exclusively for non-human research use .

Why Generic Substitution Is Not Advisable for N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 501351-78-6)


Within the N-(1,3,4-oxadiazol-2-yl)benzamide class, seemingly minor structural modifications produce substantial divergence in physicochemical properties, target engagement profiles, and biological outcomes. The pyrrolidine sulfonamide in CAS 501351-78-6 imparts a distinct conformational constraint (five-membered ring with sp3 fraction 0.21) compared to the six-membered piperidine or morpholine variants, altering both the spatial orientation of the sulfonyl oxygens and the overall molecular shape recognized by biological targets [1]. Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have been explicitly documented to undergo changes in mechanism of action upon subtle structural modifications, with different substituents leading to divergent antibacterial modes including cell-wall biosynthesis inhibition versus alternative bacteriostatic pathways [2]. Furthermore, the 2-chlorophenyl group at the oxadiazole 5-position confers unique electronic and steric properties that cannot be replicated by 4-chlorophenyl, 4-bromophenyl, or 2-methylsulfonylphenyl analogs—each of which would present different hydrogen-bonding geometries, dipole moments, and steric bulk to any biological target [3]. In the context of screening collection procurement, substituting one N-(1,3,4-oxadiazol-2-yl)benzamide for another without accounting for these structural determinants risks irreproducible hit profiles, confounding SAR interpretation, and wasted screening resources. The following quantitative evidence section details the specific, measurable points of differentiation that justify compound-level selection.

Quantitative Differentiation Evidence for N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 501351-78-6)


Pyrrolidine vs. Piperidine Sulfonamide: Conformational and Physicochemical Divergence

The pyrrolidine ring in CAS 501351-78-6 imposes distinct conformational constraints compared to the six-membered piperidine sulfonamide analog. The five-membered pyrrolidine restricts the sulfonyl group orientation differently than piperidine, altering the spatial presentation of the sulfonamide pharmacophore to biological targets. The fraction sp3 for this compound is 0.21, reflecting the mixed aromatic–aliphatic character of the molecule [1]. In the broader N-(1,3,4-oxadiazol-2-yl)benzamide antibacterial series, compounds with different sulfonamide amine rings have been documented to exhibit divergent mechanisms of action, with some operating through cell-wall peptidoglycan biosynthesis inhibition while others act via distinct bacteriostatic pathways [2]. This supports the premise that the pyrrolidine sulfonamide is not functionally interchangeable with piperidine or morpholine variants — a consideration particularly relevant for SAR expansion campaigns where the sulfonamide amine ring is a key diversity point.

Medicinal chemistry Conformational analysis Physicochemical profiling Sulfonamide SAR

2-Chlorophenyl Substituent: Electronic Differentiation from 4-Halo and 2-Methylsulfonyl Analogs

The ortho-chloro substituent on the phenyl ring at the oxadiazole 5-position imparts unique electronic and steric properties relative to para-substituted or non-halogenated analogs. The 2-chlorophenyl group exerts both an electron-withdrawing inductive effect (−I) and a steric ortho effect that twists the phenyl ring out of coplanarity with the oxadiazole, modulating conjugation and target-binding geometry [1]. A related oxadiazole series with a 2-chlorophenyl motif was studied in the context of S-substituted 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-thiol derivatives, where the 2-chlorophenyl group contributed to differential antibacterial and lipoxygenase inhibitory activity compared to alternative aryl substitutions [2]. In contrast, the 4-bromophenyl analog (CAS not located in primary literature) would present a larger halogen van der Waals radius (Br ~1.85 Å vs. Cl ~1.75 Å) and different polarizability, while the 2-(methylsulfonyl)phenyl analog introduces a strongly electron-withdrawing sulfonyl group that drastically alters the electronic landscape of the oxadiazole-phenyl system.

Electronic effects Substituent SAR Oxadiazole chemistry Halogen bonding

logP and tPSA Differentiation from Morpholine Analog (CAS 501351-84-4)

The target compound (CAS 501351-78-6) has a calculated logP of 3.27 and tPSA of 98 Ų [1]. The closest structural analog with published comparative physicochemical data is the morpholine sulfonamide variant (CAS 501351-84-4), which has a molecular formula of C19H17ClN4O5S (MW 448.88), differing by one additional oxygen atom in the morpholine ring [2]. The morpholine oxygen introduces an additional hydrogen-bond acceptor, increasing tPSA and polarity relative to the pyrrolidine analog. This physicochemical difference translates to distinct solubility and permeability profiles: the pyrrolidine analog (logP 3.27) sits closer to the center of optimal oral drug-like space per Lipinski guidelines, while the morpholine variant is expected to have lower logP and higher aqueous solubility, which may favor different assay conditions (e.g., biochemical vs. cell-based screens).

Lipophilicity Drug-likeness Permeability Physicochemical profiling

Screening Bioassay Fingerprint: Multi-Target Screening Profile Across HCMV, CBX7, KSHV, and ST2 Assays

CAS 501351-78-6 has been tested in at least four distinct screening assays at the ICCB-Longwood/NSRB Screening Facility (Harvard Medical School): (i) Discovery of Small Molecules to Inhibit Human Cytomegalovirus Nuclear Egress (target: HCMV UL50); (ii) Identification of CBX7 inhibitors – Primary Alpha Screen; (iii) Chemical Probes of Kaposi's Sarcoma Herpes Virus Latent Infection (target: ORF 73/HHV-8); and (iv) Small-molecule inhibitors of ST2/IL1RL1 . This multi-target screening history distinguishes it from many commercial oxadiazole analogs that have not been subjected to comparable broad phenotypic or target-based profiling. While the quantitative activity outcomes of these screens are not publicly disclosed at the individual compound level, the fact that this compound was selected for inclusion in these specific screens—alongside its presence in the ZINC database and multiple vendor catalogs—indicates that it passed cheminformatic filtering criteria for drug-likeness and novelty [1]. By contrast, the morpholine analog (CAS 501351-84-4) is described in vendor literature as a kinase inhibition scaffold [2], suggesting a different target class focus, while the piperidine analog and 4-bromophenyl variant lack comparable documented screening histories.

High-throughput screening Antiviral Epigenetics Immunology

Class-Level Enzyme Inhibition Potential: Context from N-Substituted Sulfonyl Amide Oxadiazole Series

While no direct enzyme inhibition data have been published for CAS 501351-78-6 itself, a closely related series of N-substituted sulfonyl amide derivatives incorporating a 1,3,4-oxadiazol structural motif was evaluated by Güleç et al. (2022) for acetylcholinesterase (AChE) and human carbonic anhydrase (hCA I and II) inhibition [1]. In that study, compounds 6a–j demonstrated KI values in the ranges of 23.11–52.49 nM for AChE, 18.66–59.62 nM for hCA I, and 9.33–120.80 nM for hCA II, with the most potent representatives (6a, 6d, 6h) showing oral bioavailability, high selectivity, and brain-preferential distribution in ADME-Tox and neuroblastoma SH-SY5Y cell assays [1]. The structural similarity between those compounds and CAS 501351-78-6—specifically the shared N-(1,3,4-oxadiazol-2-yl)benzamide sulfonamide core—suggests that the target compound occupies a favorable region of chemical space for enzyme target engagement. However, the specific 2-chlorophenyl and pyrrolidine sulfonamide substituents differentiate CAS 501351-78-6 from the Güleç series, and direct extrapolation of KI values is not warranted.

Acetylcholinesterase inhibition Carbonic anhydrase inhibition Enzyme kinetics Multi-target profiling

Commercial Availability Profile: Purity and Research-Use-Only Status Relative to Analogs

CAS 501351-78-6 is commercially supplied at a standard purity of ≥95%, with a molecular weight of 432.88 and the InChI Key IXBOQTUERRDMTN-UHFFFAOYSA-N confirming its unique structural identity . The closest purchasable analog, the morpholine variant (CAS 501351-84-4), is offered by Life Chemicals at 90%+ purity in 3 mg ($63) and 5 mg ($69) quantities, with a higher molecular weight of 448.88 [1]. The purity differential (≥95% vs. 90%+) is non-trivial for quantitative biology applications, where impurities at the 5–10% level can confound dose-response measurements, especially in enzyme inhibition or cell-based assays with steep Hill slopes. Additionally, both compounds are designated for non-human research use only, which is critical for procurement compliance in academic screening laboratories [1]. The piperidine and 4-bromophenyl analogs have more limited documented commercial availability, making CAS 501351-78-6 the more reliably sourced option within the 2-chlorophenyl oxadiazole benzamide sub-series.

Compound procurement Purity specification Research tool compounds Vendor comparison

Recommended Application Scenarios for N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 501351-78-6)


Sulfonamide Amine Diversification in N-(1,3,4-Oxadiazol-2-yl)benzamide SAR Campaigns

This compound serves as the pyrrolidine sulfonamide representative within a systematic SAR matrix examining the impact of sulfonamide amine ring size and heteroatom content on target potency and selectivity. As established in Section 3 (Evidence Items 1 and 3), the pyrrolidine ring provides a distinct conformational and physicochemical profile (logP 3.27, fraction sp3 0.21, tPSA 98 Ų) [1] that differentiates it from the piperidine and morpholine analogs. Medicinal chemistry teams can procure CAS 501351-78-6 alongside the morpholine variant (CAS 501351-84-4) and piperidine variant to construct a three-point amine diversity set, enabling isolation of the sulfonamide amine contribution to SAR while holding the 2-chlorophenyl oxadiazole core constant [2].

Hit Validation in Antiviral and Epigenetic Screening Cascades

Based on its documented screening history across HCMV nuclear egress, CBX7 chromodomain, and KSHV latency assays , CAS 501351-78-6 is positioned as a pre-screened entry point for secondary validation in antiviral and epigenetic target campaigns. Although quantitative primary screening results are not publicly disclosed, the compound's inclusion in these specific ICCB-Longwood screens indicates it meets drug-likeness filters and has not been flagged as a pan-assay interference compound (PAINS) in these assay contexts. Researchers pursuing HCMV UL50 inhibitors, CBX7 antagonists, or KSHV latency disruptors can prioritize this compound for dose-response confirmation and counter-screening against the morpholine and piperidine analogs to establish preliminary SAR [1].

Physicochemical Benchmarking for Oxadiazole-Containing Screening Library Design

CAS 501351-78-6 occupies a favorable position in oral drug-like chemical space with logP 3.27, tPSA 98 Ų, MW 432.89, 2 H-bond donors, and 7 H-bond acceptors—all within Lipinski and Veber guideline thresholds [1]. For computational chemistry and library design groups, this compound can serve as a physicochemical benchmark when constructing focused oxadiazole screening libraries. Its properties can be used to calibrate in silico filters for permeability, solubility, and drug-likeness in the context of 1,3,4-oxadiazole scaffolds, providing a reference point against which new virtual library members can be compared [2].

Enzyme Inhibition Probe Based on N-Substituted Sulfonyl Amide Oxadiazole Chemotype

As discussed in Section 3 (Evidence Item 5), the Güleç et al. (2022) study established that N-substituted sulfonyl amides bearing a 1,3,4-oxadiazol motif can achieve low-nanomolar KI values against AChE, hCA I, and hCA II (KI ranges: 23–52 nM, 19–60 nM, and 9–121 nM, respectively) [3]. CAS 501351-78-6, while not directly tested in that study, shares the core chemotype and offers the differentiated 2-chlorophenyl/pyrrolidine substitution pattern. Enzyme biochemistry groups interested in expanding the SAR landscape of oxadiazole-based carbonic anhydrase or cholinesterase inhibitors can procure this compound as a head-to-head comparator against the published 6a–j series, testing whether the ortho-chloro and pyrrolidine modifications enhance isoform selectivity or metabolic stability [1].

Quote Request

Request a Quote for N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.